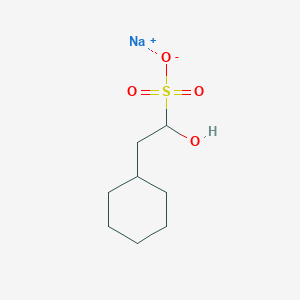

Sodium 2-cyclohexyl-1-hydroxyethanesulfonate

Description

Properties

IUPAC Name |

sodium;2-cyclohexyl-1-hydroxyethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4S.Na/c9-8(13(10,11)12)6-7-4-2-1-3-5-7;/h7-9H,1-6H2,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHWYTJHABHOGB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Preparation Method

Sodium 2-cyclohexyl-1-hydroxyethanesulfonate can be synthesized through the reaction of 2-hydroxyalkanesulfonates with a nucleophilic compound, preferably an amine. The nucleophilic compound may be a single compound or a mixture, used in either anhydrous or aqueous form.

Reaction Conditions and Procedures

- Reactants: The primary reactants include aqueous sodium 2-hydroxyethanesulfonate and an amine starting material, such as cyclohexylamine. Sodium hydroxide may also be added.

- Autoclave Setup: The reaction is typically performed in an autoclave. For example, an electrically heated, mechanically stirred 1-liter autoclave can be used, fitted with a vent valve connected to a condenser and receiver, a bottom valve, a thermowell, a pressure gauge, an inlet line for reagent feeding, and a pressure-relief valve. Alternatively, a smaller 70-mL fluoropolymer-lined steel autoclave with an internal thermocouple, pressure gauge, pressure-relief valve, and vent valve can be used.

- Procedure A (with Water Removal):

- Charge the autoclave with the amine starting material, aqueous sodium 2-hydroxyethanesulfonate, and aqueous 50% sodium hydroxide.

- Rapidly heat the stirred reaction mixture with the isolation valve open until condensate appears in the condenser/receiver.

- Continue heating, continuously removing water until the target distillate amount is achieved. Analyze the collected aqueous distillate using UV spectroscopy to determine the amount of co-distilled amine.

- Close the isolation valve and further heat the reaction mixture to the target temperature (140-200°C) for 2-17 hours.

- Cool the reaction mixture until the pressure drops to 0 psig (approximately 110°C), then add dilution water to dilute the concentrated reaction product.

- Cool the resulting solution to room temperature and drain it from the reactor. Analyze the product mixture using chromatographic and spectroscopic procedures.

- Alternative Procedure (without Water Removal):

- Charge the open autoclave with the amine starting material, anhydrous or aqueous sodium 2-hydroxyethanesulfonate, and anhydrous or aqueous sodium hydroxide.

- Assemble the autoclave and immerse it in an electrically heated oil bath.

- With the vent valve closed, rapidly heat the stirred reaction mixture to the reaction temperature and maintain it for the specified time.

- Cool the reaction mixture to ambient temperature, open the reactor, and dissolve the reaction product in sufficient water to dissolve all solids.

- Continuous Processes:

- A partial conversion of raw materials to the product, followed by removing excess water at 140-225°C, with an option to further react for complete conversion.

- Concurrent and continuous removal of excess water while converting reactants to the product, maintaining the reaction mass temperature between 140-225°C.

- Continuous addition of raw materials to the reaction at 140-225°C, with continuous removal of excess water.

Considerations for Raw Materials

Using 2-hydroxyalkylsulfonate metal salts as raw materials is advantageous because they are generally less expensive than other raw materials. Employing aqueous solutions simplifies and enhances the safety of handling in manufacturing environments.

Reductive Amination of Aldehyde Bisulfite Adducts

A one-pot protocol for direct reductive amination of aldehyde bisulfite adducts can be used.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-cyclohexyl-1-hydroxyethanesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced under specific conditions to yield corresponding alcohols.

Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Typical nucleophiles include halides and amines.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Cosmetic Applications

Surfactant Properties

Sodium 2-cyclohexyl-1-hydroxyethanesulfonate is primarily used as a surfactant in cosmetic products. Its amphoteric nature allows it to function effectively in both acidic and alkaline environments, making it suitable for a wide range of formulations. It is particularly valued for its mildness, making it ideal for sensitive skin products such as:

- Baby shampoos

- Facial cleansers

- Body washes

Table 1: Cosmetic Product Formulations Using Sodium Isethionate

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Baby Shampoo | Gentle cleansing | Up to 15 |

| Facial Cleanser | Lathering and skin compatibility | 5 - 10 |

| Body Wash | Foam enhancement | 3 - 8 |

Case Study: Skin Compatibility

A study demonstrated that formulations containing sodium isethionate had significantly lower irritation scores compared to traditional surfactants. This property makes it particularly beneficial in products designed for children and individuals with sensitive skin .

Pharmaceutical Applications

Therapeutic Uses

Sodium isethionate has been explored for its therapeutic properties, including its potential in treating:

- Water-vapor related respiratory issues

- Cataracts

- Renal stone prevention

Its role as a mild osmotic agent has made it a candidate for formulations aimed at managing these conditions .

Table 2: Therapeutic Applications of Sodium Isethionate

| Condition | Application Method |

|---|---|

| Respiratory Issues | Inhalation solutions |

| Cataracts | Eye drops |

| Renal Stones | Oral supplements |

Industrial Applications

Electroplating Enhancements

In industrial settings, sodium isethionate is utilized in electroplating baths to improve the quality of metal coatings. Its addition allows for higher current densities and enhances the appearance of the plated surface, reducing the need for more expensive alternatives like methane sulfonic acid .

Table 3: Industrial Use Cases

| Application | Benefits |

|---|---|

| Electroplating | Higher current density, improved finish |

| Textile Treatment | Enhanced dye compatibility |

| Metal Surface Treatment | Corrosion resistance |

Biochemical Research

Buffering Agent

Sodium isethionate serves as a biological buffer in various biochemical assays. It facilitates stable pH conditions essential for enzyme activity and protein stability during experiments.

Case Study: Buffering Capacity

Research has shown that solutions containing sodium isethionate maintain pH stability over extended periods, making it suitable for long-term biochemical studies .

Mechanism of Action

The mechanism of action of Sodium 2-cyclohexyl-1-hydroxyethanesulfonate involves its interaction with molecular targets through its sulfonate group. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in biochemical assays, it acts as a buffer to maintain pH stability, while in drug delivery systems, it enhances the solubility and bioavailability of active pharmaceutical ingredients .

Comparison with Similar Compounds

Key Observations :

- The hydroxyl group distinguishes the target compound from other sulfonates, enabling hydrogen bonding and possible derivatization (e.g., esterification).

- Aromatic sulfonates (e.g., Sodium naphthalene-2-sulphonate) exhibit planar structures conducive to π-π interactions, often utilized in industrial applications like concrete plasticizers .

Physicochemical Properties and Solubility

*Solubility inferred from structural analogs.

- The cyclohexyl group may reduce water solubility compared to linear alkyl sulfonates (e.g., Sodium 1-heptanesulfonate) but enhance solubility relative to aromatic sulfonates.

- Sodium naphthalene-2-sulphonate exhibits moderate solubility due to its aromatic bulk, often requiring elevated temperatures for dissolution in industrial settings .

Biological Activity

Sodium 2-cyclohexyl-1-hydroxyethanesulfonate (also known as CHES) is a sulfonic acid derivative that has garnered attention for its diverse biological activities. This article provides an overview of its mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : CHNaOS

- Molecular Weight : 236.32 g/mol

- Structure : The compound features a cyclohexyl group attached to a hydroxyethanesulfonic acid moiety, which contributes to its solubility and biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various pathogens, including bacteria and fungi. It disrupts microbial membrane integrity, leading to cell lysis and death.

- Enzyme Modulation : It has been shown to interact with specific enzymes, modulating their activity. This can lead to alterations in metabolic pathways within cells.

- Cell Signaling Pathways : this compound can influence cell signaling pathways, including those involved in inflammation and apoptosis.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have shown effectiveness against:

- Bacteria : Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Fungi : Exhibits antifungal activity against Candida species.

Cytotoxicity and Apoptosis

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. It induces apoptosis through the activation of caspase pathways and increases reactive oxygen species (ROS) production, which is critical for triggering programmed cell death.

Data Table: Biological Activity Summary

| Activity Type | Effectiveness | Study Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Antifungal | Effective against Candida species | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Modulation | Alters enzyme activity in metabolic pathways |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university microbiology department evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving human breast cancer cell lines, this compound was found to induce apoptosis at IC50 values ranging from 10 to 20 µM. The mechanism involved the activation of caspase-3 and -9, indicating a mitochondrial pathway of apoptosis.

Q & A

Q. What are the optimal synthetic pathways for Sodium 2-cyclohexyl-1-hydroxyethanesulfonate, and how can purity be validated experimentally?

Methodological Answer:

- Synthesis Design : Sulfonate derivatives are typically synthesized via sulfonation of cyclohexyl ethanol intermediates using sulfur trioxide or chlorosulfonic acid under controlled pH (neutral to slightly alkaline) to stabilize the sulfonate group .

- Purity Validation :

- Chromatography : Use reversed-phase HPLC with a C18 column and UV detection (λ = 210–230 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities .

- Spectroscopy : Confirm structural integrity via H/C NMR (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, sulfonate resonance at δ 3.5–4.0 ppm) and FT-IR (S=O stretching at 1050–1200 cm) .

- Quantitative Analysis : Titration with barium chloride to precipitate sulfonate groups, followed by gravimetric analysis .

Q. How can researchers determine the solubility and stability of this compound in aqueous and organic solvents?

Methodological Answer:

- Solubility Profiling :

- Stability Testing :

Advanced Research Questions

Q. How can contradictory data in spectroscopic characterization (e.g., NMR vs. MS) be resolved for this compound?

Methodological Answer:

- Data Reconciliation :

- Cross-Validation : Compare H NMR integrals with high-resolution mass spectrometry (HRMS) data to confirm molecular formula (e.g., [M–Na] ion in negative-ion mode). Discrepancies may arise from isotopic impurities or solvent adducts .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from cyclohexyl and hydroxyethyl groups. For MS inconsistencies, employ ion mobility spectrometry to separate isobaric interferences .

- Error Analysis : Calculate measurement uncertainties (e.g., ±0.01 ppm for NMR, ±0.001 Da for HRMS) and statistically evaluate outliers using Grubbs’ test .

Q. What experimental strategies mitigate interference from sulfonate degradation products in biological interaction studies?

Methodological Answer:

- Sample Preparation :

- Pre-purify the compound via preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to remove hydrolyzed byproducts (e.g., cyclohexanol) .

- Use stabilizers like EDTA (1 mM) in buffer systems to chelate metal ions that catalyze sulfonate hydrolysis .

- Analytical Controls :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.